molecular formula C13H13N3OS B4850505 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

Cat. No. B4850505
M. Wt: 259.33 g/mol
InChI Key: BDNXEBHVVWTOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol, also known as BTEPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTEPM is a pyrazolylbenzothiazole derivative that has been shown to exhibit a range of biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2. CK2 is a protein kinase that is involved in a range of biological processes, including cell proliferation and apoptosis. Inhibition of CK2 activity by 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied and has a well-established range of biological and pharmacological activities. However, 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol also has some limitations for lab experiments. It has been shown to exhibit some toxicity in certain cell lines, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol in vivo and to identify the optimal dosing regimen. Another potential application is in the treatment of neurological disorders. Further studies are needed to determine the mechanisms underlying the neuroprotective effects of 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol and to identify the optimal dosing regimen. Additionally, 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol may have potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Further studies are needed to explore these potential applications.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol has been shown to exhibit a range of biological and pharmacological activities. It has been extensively studied for its potential applications in the field of cancer research. 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. 1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-ethyl-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-3-9-8(2)15-16(12(9)17)13-14-10-6-4-5-7-11(10)18-13/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNXEBHVVWTOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 2
1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 3
1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 4
1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 5
1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol
Reactant of Route 6
1-(1,3-benzothiazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.